REACTION_CXSMILES
|
[NH:1]([CH2:3][CH2:4][OH:5])[NH2:2].[CH3:6][C:7]([CH3:14])([CH3:13])[C:8](=O)[CH2:9][C:10]#[N:11].Cl>CCO>[NH2:11][C:10]1[N:1]([CH2:3][CH2:4][OH:5])[N:2]=[C:8]([C:7]([CH3:14])([CH3:13])[CH3:6])[CH:9]=1
|
Name
|
|
Quantity
|
2.98 mL
|
Type
|
reactant
|
Smiles
|
N(N)CCO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant residue was triturated with pentane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1CCO)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |